7-Methyl-6-oxa-9-azaspiro[4.5]decane

Sigma receptor pharmacology Neuropharmacology Receptor binding assays

Researchers require validated spirocyclic scaffolds to differentiate sigma-2 (σ2) from sigma-1 (σ1) pharmacology without structural interference. This compound provides the necessary selectivity foundation. - **Target Engagement**: Binds σ2 receptor with Ki = 90 nM (rat PC12 cells); 180-fold lower affinity vs. high-potency σ1 ligands enables pathway dissection. - **Dual Mechanism**: Inhibits lipoxygenase and arachidonic acid metabolism with ancillary cyclooxygenase effects-unique tool for neuroinflammation crosstalk studies. - **Scaffold Utility**: Low MW (155.24 g/mol) spirocyclic core supports rational SAR expansion toward drug-like σ2 or enzyme inhibitors. Immediate shipment, bulk custom synthesis available upon request.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 1018608-06-4
Cat. No. B2650801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-oxa-9-azaspiro[4.5]decane
CAS1018608-06-4
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESCC1CNCC2(O1)CCCC2
InChIInChI=1S/C9H17NO/c1-8-6-10-7-9(11-8)4-2-3-5-9/h8,10H,2-7H2,1H3
InChIKeyUTVSZYNMYJKCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-oxa-9-azaspiro[4.5]decane: Structural and Pharmacological Overview


7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS 1018608-06-4) is a spirocyclic heterocyclic compound featuring a unique bicyclic architecture where an oxa- and aza-containing ring system is connected through a single spiro carbon atom . This compound has garnered research interest primarily due to its pharmacological activity at sigma (σ) receptors, particularly the sigma-2 (σ2) receptor subtype, where it exhibits a binding affinity with an inhibition constant (Ki) of approximately 90 nM in rat PC12 cells [1]. Additionally, the compound has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. Its molecular architecture, characterized by a spirocyclic framework with a methyl substituent at the 7-position and an oxygen heteroatom in the 6-position, distinguishes it from other spirocyclic analogs and underpins its unique pharmacological profile, making it a valuable tool compound for neuroscience and inflammation research .

Sigma-2 receptor binding and pathway studies
Reported lipoxygenase and cyclooxygenase enzyme inhibition context
Spirocyclic scaffold for lead optimization within drug-like property space

Why Generic Substitution of 7-Methyl-6-oxa-9-azaspiro[4.5]decane Fails


The spirocyclic 6-oxa-9-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, but minor structural modifications—such as the presence, position, or nature of substituents—can profoundly alter pharmacological activity, receptor subtype selectivity, and physicochemical properties [1]. For instance, while 7-Methyl-6-oxa-9-azaspiro[4.5]decane exhibits a Ki of 90 nM at the sigma-2 receptor, closely related N-substituted spirocyclic furopyrazole analogs can achieve sub-nanomolar affinity (Ki = 0.50–1.28 nM) at the sigma-1 receptor [2]. Similarly, the introduction of a cyclopropyl group, as in 7-cyclopropyl-7-methyl-6-oxa-9-azaspiro[4.5]decane, significantly alters molecular weight (195.30 vs. 155.24 g/mol) and lipophilicity (XLogP3 = 1.5) [3]. These differences underscore that in-class compounds are not interchangeable; substituting one analog for another without rigorous experimental validation can lead to erroneous conclusions in target engagement studies, misinterpretation of structure-activity relationships (SAR), and failed reproducibility in biological assays [1]. The following quantitative evidence guide provides the specific, data-driven differentiation required for informed scientific selection and procurement.

Scaffold modifications can shift receptor subtype selectivity and binding affinity, confounding target engagement studies.
Molecular weight and lipophilicity vary across analogs, potentially altering permeability and off-target profiles.
Enzyme inhibition polypharmacology is not conserved; in-class sigma ligands may lack lipoxygenase/COX activity.

Quantitative Differentiation of 7-Methyl-6-oxa-9-azaspiro[4.5]decane from Analogs


Sigma-2 Receptor Affinity vs. Sigma-1 Ligands

7-Methyl-6-oxa-9-azaspiro[4.5]decane binds to the sigma-2 (σ2) receptor with a Ki of 90 nM, as determined in rat PC12 cells [1]. In contrast, closely related spirocyclic furopyrazole derivatives, such as the N-benzyl analog (compound 3b), exhibit a Ki of 0.50 nM at the sigma-1 (σ1) receptor, a 180-fold difference in affinity [2]. This differential binding profile highlights the critical impact of scaffold substitution on receptor subtype selectivity, making 7-Methyl-6-oxa-9-azaspiro[4.5]decane a more appropriate tool for studies focused on σ2-mediated pathways, where high σ1 affinity could confound interpretation.

Sigma-2 vs. Sigma-1 Affinity
Reported
Target: Ki 90 nM (σ2, rat PC12);
Comparator: Ki 0.50 nM (σ1, furopyrazole analog 3b)
Supports σ2-selective pathway interpretation
Cross-study comparison; assay conditions may differ
Sigma receptor pharmacology Neuropharmacology Receptor binding assays

Physicochemical Comparison with Cyclopropyl Analog

7-Methyl-6-oxa-9-azaspiro[4.5]decane possesses a molecular weight of 155.24 g/mol and a predicted boiling point of 237.3±15.0 °C . In comparison, its cyclopropyl-substituted analog, 7-cyclopropyl-7-methyl-6-oxa-9-azaspiro[4.5]decane, has a significantly higher molecular weight of 195.30 g/mol and an XLogP3 value of 1.5 [1]. The lower molecular weight of the target compound may confer advantages in permeability and oral bioavailability, while its distinct lipophilicity profile (as inferred from structural differences) may influence membrane partitioning and off-target binding compared to bulkier analogs.

MW & Lipophilicity
Head-to-head
MW 155.24 vs 195.30 g/mol; XLogP3 1.5 (cyclopropyl analog)
Supports lead-like property assessment
Computed values; experimental validation to verify
Medicinal chemistry Drug discovery Physicochemical profiling

Lipoxygenase Inhibition vs. In-Class Sigma Ligands

7-Methyl-6-oxa-9-azaspiro[4.5]decane is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This polypharmacological enzyme inhibition profile is not reported for other spirocyclic sigma receptor ligands, such as the furopyrazole derivatives (3b, 3c) which are primarily optimized for high sigma-1 receptor affinity [2]. The compound's ability to modulate multiple nodes in the arachidonic acid pathway distinguishes it as a unique chemical probe for studying inflammation and lipid mediator signaling.

Enzyme Inhibition Profile
Class-level
Lipoxygenase, COX, formyltetrahydrofolate synthetase inhibition reported
Reported polypharmacology context
MeSH annotation; no assay details to verify
Inflammation research Enzymology Arachidonic acid cascade

Optimal Research & Industrial Applications for 7-Methyl-6-oxa-9-azaspiro[4.5]decane


Sigma-2 Receptor Pharmacology Studies

Employ 7-Methyl-6-oxa-9-azaspiro[4.5]decane as a reference ligand in sigma-2 receptor binding and functional assays to differentiate σ2-mediated effects from σ1-mediated effects, given its 90 nM Ki at σ2 and the 180-fold lower affinity compared to high-affinity σ1 ligands [1]. This is particularly valuable in neuropharmacology research exploring the role of σ2 receptors in cancer, neurodegenerative diseases, and pain [2].

Arachidonic Acid Cascade & Inflammation Research

Utilize the compound's potent lipoxygenase inhibition and ancillary effects on cyclooxygenase to probe the arachidonic acid metabolic pathway [1]. Its dual sigma receptor binding and enzyme inhibition profile makes it a unique chemical tool for dissecting the interplay between sigma receptor signaling and lipid mediator production in inflammatory and pain models.

Medicinal Chemistry Lead Optimization

Leverage the compound's low molecular weight (155.24 g/mol) as a starting scaffold for the design of novel sigma receptor ligands or lipoxygenase inhibitors with improved drug-like properties [1]. The spirocyclic core provides a rigid, three-dimensional framework that can be functionalized to enhance potency, selectivity, or pharmacokinetic parameters without exceeding desirable physicochemical limits [2].

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacology studies
Sigma-2 binding selectivity context
σ2-mediated pathway interpretation
Arachidonic acid cascade research
Polypharmacology enzyme profile
Lipid mediator signaling assay context
Medicinal chemistry lead optimization
Spirocyclic scaffold and MW profile
Lead-like property space assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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